

Introduction: The Anthranilic Acid Scaffold and the Strategic Role of Halogenation

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Compound of Interest

Compound Name: 2-Amino-5-bromo-3-methylbenzoic acid

Cat. No.: B1340033

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Anthranilic acid (2-aminobenzoic acid) and its derivatives are foundational scaffolds in medicinal chemistry, recognized for their privileged structure in the development of pharmaceuticals.^[1] This versatile backbone is present in a wide array of bioactive molecules, most notably the "fenamates," a class of non-steroidal anti-inflammatory drugs (NSAIDs) derived from N-arylanthranilic acids.^{[2][3]} The therapeutic potential of the anthranilic acid scaffold can be significantly modulated through chemical modification, with halogenation being a particularly powerful strategy.

The introduction of halogen atoms—such as bromine, chlorine, or fluorine—onto the aromatic ring can profoundly influence a molecule's physicochemical properties and biological activity.^[4] This is a cornerstone of modern drug design, leveraging principles of structure-activity relationships (SAR) to enhance efficacy. Halogenation can impact a molecule's lipophilicity, electronic distribution, metabolic stability, and binding interactions with biological targets.^{[4][5]} Specifically, bromine substitution has been shown to confer potent antimicrobial and anticancer properties in various aromatic compounds.^{[5][6]}

This guide provides a detailed comparison of **2-Amino-5-bromo-3-methylbenzoic acid** against other halogenated anthranilic acid isomers and analogs. We will explore how the specific arrangement of the amino, bromo, methyl, and carboxylic acid groups on this particular molecule dictates its properties, synthetic utility, and potential applications, offering researchers and drug development professionals a comprehensive resource for selecting the optimal building block for their specific needs.

Physicochemical Properties: A Comparative Analysis

The identity and position of substituents on the anthranilic acid ring directly influence its physical and chemical characteristics. The methyl group in **2-Amino-5-bromo-3-methylbenzoic acid**, for instance, affects steric hindrance and electronic distribution, while the bromine atom's position impacts reactivity, acidity, and lipophilicity.^[7] A comparison with its structural isomers and related compounds highlights these subtle but critical differences.

Property	2-Amino-5-bromo-3-methylbenzoic acid	2-Amino-3-bromo-5-methylbenzoic acid	2-Amino-5-bromobenzoic acid	2-Bromobenzoic acid
Structure				
CAS Number	206548-13-2 ^[8] [9][10]	13091-43-5 ^[11]	5794-88-7 ^[12]	88-65-3 ^[13]
Molecular Weight	230.06 g/mol ^[8] [9]	230.06 g/mol ^[11]	216.04 g/mol ^[12]	201.02 g/mol ^[13]
Melting Point (°C)	236-238 ^{[10][14]}	204-208 ^[15]	Not specified	149-152
Predicted pKa	4.62 ± 0.10 ^[15]	4.62 ± 0.10 ^[15]	Not specified	2.85
Predicted LogP (XLogP3)	2.4 ^[16]	2.4 ^[11]	2.0	2.2 ^[13]

The data reveals that while the two isomers, **2-Amino-5-bromo-3-methylbenzoic acid** and **2-Amino-3-bromo-5-methylbenzoic acid**, share the same molecular weight and predicted lipophilicity (LogP), their melting points differ significantly. This suggests a difference in their crystal lattice packing and intermolecular forces, a factor that can influence solubility and formulation characteristics.

Synthetic Utility and Comparative Reactivity

The synthesis of halogenated anthranilic acids is a critical consideration for their practical application. These compounds serve as versatile intermediates, with their functional groups offering multiple handles for subsequent chemical transformations.

General Synthesis Workflow

A common and effective route to **2-Amino-5-bromo-3-methylbenzoic acid** involves the direct bromination of 2-Amino-3-methylbenzoic acid. The regioselectivity of this reaction is directed by the activating amino group.

Caption: General workflow for the synthesis of **2-Amino-5-bromo-3-methylbenzoic acid**.

Detailed Experimental Protocol: Synthesis of **2-Amino-5-bromo-3-methylbenzoic acid**

This protocol is based on established laboratory procedures.[\[8\]](#)[\[10\]](#)

- **Dissolution:** Dissolve 2-Amino-3-methylbenzoic acid (10.0 g, 66 mmol) in Dimethyl sulfoxide (DMSO).
- **Bromination:** Add a 48% aqueous hydrogen bromide solution (18.0 mL) to the mixture.
- **Reaction:** Stir the reaction mixture at room temperature overnight. The progress can be monitored by Thin Layer Chromatography (TLC).
- **Quenching:** Upon completion, carefully quench the reaction by adding a saturated sodium bicarbonate solution until the effervescence ceases.
- **Precipitation & Isolation:** Continue stirring the quenched mixture overnight. Collect the resulting precipitate by filtration.
- **Drying:** Wash the solid thoroughly with cold water and dry it under a vacuum to yield **2-amino-5-bromo-3-methylbenzoic acid**.[\[16\]](#) The typical yield for this procedure is approximately 85%.[\[8\]](#)

Causality: The choice of DMSO as a solvent facilitates the dissolution of the starting material. Hydrogen bromide serves as both a catalyst and the bromine source in this electrophilic

aromatic substitution. The electron-donating amino group directs the incoming electrophile (bromine) to the para position (C5), which is sterically accessible, leading to the desired product. Quenching with a weak base like sodium bicarbonate neutralizes the excess acid and precipitates the product, which is less soluble in the aqueous mixture.

Comparative Reactivity

The true value of these molecules lies in their potential for diversification.

- **Amino Group:** The primary amine is a key reaction site. It can be acylated to form amides, a common step in synthesizing fenamate-type NSAIDs and other bioactive compounds.[1][17] It can also be converted to a diazonium salt, which is a gateway to a wide range of Sandmeyer-type reactions for introducing other functionalities.[18]
- **Carboxylic Acid Group:** This group can be readily converted into esters, amides, or acid chlorides, providing another axis for structural modification and the development of prodrugs or compound libraries.[2][19]
- **Bromo Group:** The bromine atom is not merely a passive substituent. It can participate in cross-coupling reactions (e.g., Suzuki, Heck) or be displaced by other nucleophiles, such as in a cyanation reaction using copper(I) cyanide, to further elaborate the molecular structure. [20]

The specific substitution pattern of **2-Amino-5-bromo-3-methylbenzoic acid** offers a unique steric and electronic environment that can influence the regioselectivity and rate of these subsequent reactions compared to its isomers.

Applications in Drug Discovery and Beyond

The halogenated anthranilic acid framework is a validated starting point for discovering novel therapeutics. The strategic placement of halogen atoms is a well-established method for optimizing drug candidates.

Scaffold for Bioactive Molecules

These compounds are critical building blocks for a variety of therapeutic agents. Their derivatives have shown promise in several areas:

- Anti-inflammatory Agents: As precursors to fenamates, they are central to the development of new NSAIDs with potentially improved efficacy or side-effect profiles.[2][3][19]
- Anticancer Agents: Halogen-substituted anthranilic acid derivatives have been identified as a novel chemical platform for androgen receptor (AR) antagonists, which are used in hormone therapy for prostate cancer.[21][22] These compounds may offer a new mechanism of action compared to existing AR antagonists.[21]
- Enzyme Inhibitors: The scaffold has been utilized to develop inhibitors for various enzymes, including mitogen-activated protein kinase (MAPK) pathways and plasminogen activator inhibitor-1 (PAI-1), which are implicated in cancer and cardiovascular diseases, respectively. [1][17][23][24]
- Antimicrobial Agents: Halogenation is known to enhance antimicrobial properties. Anthranilic acid analogs can interfere with bacterial communication systems like quorum sensing, presenting a novel anti-infective strategy.[25]

Caption: Role of **2-Amino-5-bromo-3-methylbenzoic acid** as a versatile scaffold.

Other Industrial Applications

Beyond pharmaceuticals, the structural features of these compounds make them valuable in other fields. Their aromatic nature and functional groups are suitable for creating dyes, pigments, and specialized polymers.[26][27] They are also explored for their potential in developing new materials for organic electronics and photonic devices.[26]

Conclusion: A Strategic Choice for Chemical Innovation

The selection of a starting material is a critical decision in any research and development program. This guide demonstrates that while many halogenated anthranilic acids are available, **2-Amino-5-bromo-3-methylbenzoic acid** presents a unique combination of properties. Its specific substitution pattern—with the bromine para to the activating amino group and adjacent to an empty position, and a methyl group providing steric and electronic influence—differentiates it from its isomers.

This distinct arrangement can lead to different reactivity profiles, biological activities, and physicochemical properties compared to analogs like 2-Amino-3-bromo-5-methylbenzoic acid. Researchers in drug discovery may find that this specific isomer offers superior performance as an androgen receptor antagonist or as a scaffold for novel enzyme inhibitors.[21][22][23] Its synthetic accessibility and multiple handles for diversification make it a powerful and strategic building block. By understanding the comparative nuances detailed in this guide, scientists can make a more informed decision, leveraging the unique characteristics of **2-Amino-5-bromo-3-methylbenzoic acid** to accelerate their research and achieve their synthetic and therapeutic goals.

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